molecular formula C20H13Cl2NO2 B2946296 N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide CAS No. 195066-98-9

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide

Cat. No.: B2946296
CAS No.: 195066-98-9
M. Wt: 370.23
InChI Key: OJJNLEFFTIBJAI-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzamide is a benzamide derivative featuring two aromatic rings: a 2-benzoyl-4-chlorophenyl group and a 4-chlorobenzamide moiety. Its molecular formula is C₂₀H₁₂Cl₂N₂O₂, with a monoisotopic mass of 342.1 Da (exact mass: 342.017) . The compound is synthesized via condensation of 2-amino-5-chlorophenyl with 4-chlorobenzenesulfonyl chloride, followed by crystallization and structural confirmation via X-ray diffraction . Key structural features include intramolecular N—H···O hydrogen bonding between the amide and carbonyl groups, with a dihedral angle of 10.6° between the benzoyl and 4-chlorophenyl rings . This compound has been studied as a degradation product of nordiazepam under acidic conditions, where reversible equilibrium with the parent drug is observed .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-6-14(7-9-15)20(25)23-18-11-10-16(22)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJNLEFFTIBJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance intermolecular interactions (e.g., hydrogen bonding, π-stacking) and influence melting points. For example, halogenated analogs like N-(4-bromo-2-chlorophenyl)-4-chlorobenzamide exhibit higher LogP (5.08 ) due to bromine’s hydrophobicity .
  • Synthetic Efficiency : Yields vary significantly based on substituents. N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide achieves 62% yield , while benzoxazole hybrids (e.g., Z-4c) show lower yields (9.5% ) due to steric hindrance .
  • Bioactivity : Thiazole derivatives (e.g., compound 5c) demonstrate anti-inflammatory activity, whereas benzimidazole analogs (e.g., N-[2-(2-chlorophenyl)-benzimidazol-1-ylmethyl]-4-chlorobenzamide) exhibit antimicrobial potency .
Crystallographic and Conformational Differences
  • N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzamide : Exhibits a planar conformation with intramolecular N—H···O hydrogen bonding, stabilizing the crystal lattice .
  • N-(3,4-Dimethylphenyl)-4-chlorobenzamide : The N—H bond adopts an anti conformation relative to the C=O group, contrasting with the syn orientation observed in N-(2,6-dimethylphenyl) derivatives .
  • N-(2-Chlorophenylsulfonyl)-4-nitrobenzamide : Forms 1D chains via N—H···O(S) bonds, unlike the dimeric structures of chloro/methyl-substituted analogs .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H12_{12}Cl2_2N2_2O and a molecular weight of approximately 322.19 g/mol. The compound features a benzoyl group, chlorophenyl moiety, and an amide functional group, which contribute to its unique chemical properties and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism by which it exerts this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown anticancer properties in several studies. It appears to target specific cellular pathways involved in cancer cell proliferation and survival. For instance, it may inhibit key enzymes or receptors that are crucial for tumor growth. The exact mechanisms are still under investigation, but initial findings suggest that it could disrupt signaling pathways associated with cancer progression .

The mechanism of action of this compound involves its binding to specific molecular targets such as enzymes or receptors. This binding alters their activity, leading to various biological effects. The presence of both benzoyl and chlorophenyl groups enhances its binding affinity and specificity towards these targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamideModerate antimicrobial effectsChlorine substitution affects reactivity
N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamideAnticancer potentialNitro group enhances electron affinity
2-amino-N-(2-benzoyl-4-chlorophenyl)acetamidesLimited biological studiesVariability in amine group affects activity

This table highlights how structural modifications can influence the biological activities of related compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Evaluation : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The study reported a dose-dependent response, indicating that higher concentrations lead to greater cell death .
  • Mechanistic Insights : Further investigations revealed that this compound affects cellular signaling pathways by inhibiting specific kinases involved in cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, providing insights into its potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide, and how are intermediates characterized?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, similar benzamide derivatives are synthesized by reacting chlorinated aniline derivatives with activated acyl chlorides or carboxylic acids. Characterization typically involves IR spectroscopy (to confirm amide bond formation), 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (to verify substituent positions), and elemental analysis to validate purity .

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized to confirm the structure of this compound?

Key steps include:

  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and absence of carboxylic acid O-H peaks.
  • NMR : Use 1H^1 \text{H}-NMR to resolve aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups) and 13C^{13} \text{C}-NMR to confirm carbonyl carbons and chlorine-substituted aromatic carbons. Deuterated solvents (e.g., DMSO-d6_6) and high-field instruments improve resolution .

Q. What are the stability considerations for this compound under acidic or aqueous conditions?

Studies on related benzamide derivatives (e.g., nordiazepam) show reversible degradation in acidic aqueous solutions (pH ~3.0). For instance, LC-MS analysis revealed equilibrium between nordiazepam and its degradation product, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Stability testing should include pH-controlled stability chambers and LC-UV/GC-MS to monitor degradation kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (employing programs like SHELXL or SHELXTL) is critical for resolving bond angles, torsion angles, and hydrogen bonding. For example, redetermination of structurally similar compounds (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) revealed deviations in dihedral angles between aromatic rings, impacting molecular packing and reactivity .

Q. What experimental strategies address contradictions in degradation pathway data for this compound?

Contradictions in degradation equilibria (e.g., reversible vs. irreversible steps) can be resolved by:

  • Controlled evaporation studies : Monitor shifts in equilibrium using LC-MS peak area ratios (e.g., nordiazepam vs. its intermediate).
  • Isotopic labeling : Track chlorine isotopes (35Cl/37Cl^{35} \text{Cl}/^{37} \text{Cl}) via mass spectrometry to confirm degradation product identity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

SAR studies on benzamide analogues (e.g., Mannich bases) demonstrate that substituent position (e.g., 2-chlorophenyl on benzimidazole scaffolds) enhances antimicrobial activity. Computational methods like molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal CYP51 or bacterial gyrase .

Q. What methodologies optimize fluorescence-based assays for studying this compound's interactions?

Spectrofluorometric parameters (λex_{\text{ex}}=340 nm, λem_{\text{em}}=380 nm) must be calibrated for solvent polarity (e.g., ethanol vs. DMSO), pH (optimal at 5.0), and temperature (25°C). Binding constants (e.g., with serum albumin) are calculated via Stern-Volmer plots, ensuring minimal photobleaching by limiting light exposure during assays .

Methodological Notes

  • Crystallography : Use SHELX programs for refinement; report R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
  • Degradation Studies : Include blank controls in LC-MS to rule out matrix effects .
  • Fluorescence : Validate linearity via calibration curves (R2^2 >0.99) and report LOD/LOQ values (e.g., 0.269 mg/L and 0.898 mg/L) .

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